5-METHYL-N-(4-NITROBENZOYL)-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{4-nitrobenzoyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide is a complex organic compound with a molecular formula of C24H19N5O4 and a molecular weight of 441.4 g/mol. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-nitrobenzoyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction conditions often include the use of catalysts such as iodine, which facilitates the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{4-nitrobenzoyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzoyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative, while oxidation can lead to the formation of various oxidized products depending on the extent of the reaction .
Scientific Research Applications
N’-{4-nitrobenzoyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N’-{4-nitrobenzoyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The nitro group plays a crucial role in its reactivity, influencing its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N’-Benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide: Similar structure but lacks the nitro group, which significantly affects its reactivity and biological activity.
1,3-Diphenyl-1H-pyrazole-4-carbohydrazide: Another related compound with different substituents on the pyrazole ring, leading to variations in its chemical and biological properties.
Uniqueness
N’-{4-nitrobenzoyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide is unique due to the presence of the nitro group, which enhances its reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry .
Properties
Molecular Formula |
C24H19N5O4 |
---|---|
Molecular Weight |
441.4g/mol |
IUPAC Name |
5-methyl-N'-(4-nitrobenzoyl)-1,3-diphenylpyrazole-4-carbohydrazide |
InChI |
InChI=1S/C24H19N5O4/c1-16-21(24(31)26-25-23(30)18-12-14-20(15-13-18)29(32)33)22(17-8-4-2-5-9-17)27-28(16)19-10-6-3-7-11-19/h2-15H,1H3,(H,25,30)(H,26,31) |
InChI Key |
LLZOBWVEFGYBCB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.